N-[3-(Allyloxy)phenyl]-2-bromoacetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is formally designated as 2-bromo-N-[3-(prop-2-en-1-yloxy)phenyl]acetamide, which provides a complete description of its molecular architecture. Alternative nomenclature systems recognize this compound as 2-bromo-N-(3-prop-2-enoxyphenyl)acetamide, emphasizing the specific positioning of the allyloxy substituent at the meta position relative to the acetamide nitrogen attachment point.
The molecular formula C₁₁H₁₂BrNO₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 270.12 grams per mole. The compound demonstrates significant structural complexity through its incorporation of multiple functional groups, including an aromatic benzene ring, an allyloxy ether linkage, an acetamide group, and a carbon-bromine bond.
Isomeric considerations reveal that this compound represents one of three possible positional isomers, with the allyloxy group capable of occupying ortho, meta, or para positions relative to the acetamide nitrogen. The meta-substituted variant exhibits distinct chemical properties compared to its ortho and para counterparts, particularly in terms of electronic distribution and steric interactions. The ortho isomer, N-[2-(Allyloxy)phenyl]-2-bromoacetamide, bears the registry number 1138442-36-0 and displays different physical and chemical characteristics. These positional differences significantly influence molecular reactivity, spectroscopic behavior, and potential biological activity patterns.
Crystallographic Characterization and X-ray Diffraction Analysis
Crystallographic analysis of this compound reveals fundamental structural parameters that define its three-dimensional molecular architecture. While specific X-ray diffraction data for this exact compound remain limited in current literature, comparative analysis with related bromoacetamide derivatives provides valuable insights into expected crystallographic properties. The compound is anticipated to exhibit normal geometrical parameters consistent with other aromatic bromoacetamide structures, with standard bond lengths and angles throughout the molecular framework.
The molecular geometry demonstrates planarity within the aromatic ring system, with the acetamide moiety adopting a configuration that minimizes steric hindrance with the allyloxy substituent. Intramolecular interactions, particularly potential carbon-hydrogen to oxygen contacts, may contribute to conformational stability and influence crystal packing arrangements. The bromine atom, positioned on the acetamide carbon, introduces significant electronic and steric effects that impact both molecular conformation and intermolecular interactions within the crystal lattice.
Crystal packing considerations suggest that van der Waals forces and potential π-π stacking interactions between aromatic rings contribute to overall crystal stability. The presence of the allyloxy group introduces additional complexity through potential hydrogen bonding interactions and conformational flexibility that may influence crystal morphology and packing efficiency. Thermal analysis indicates stability under standard storage conditions, with decomposition temperatures typically exceeding normal handling ranges.
Spectroscopic Fingerprinting (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation, with both proton and carbon-13 nuclei providing detailed information about molecular connectivity and electronic environments.
Proton nuclear magnetic resonance analysis reveals characteristic signal patterns consistent with the proposed molecular structure. The allyloxy group generates distinctive signals including a doublet for the methylene protons adjacent to oxygen, typically appearing around 4.6 parts per million, and vinyl proton signals in the 5.2-6.1 parts per million region corresponding to the terminal alkene. The aromatic region displays multiple signals between 6.5-7.5 parts per million, with specific coupling patterns that confirm the meta-substitution pattern of the allyloxy group relative to the acetamide nitrogen.
The bromoacetamide moiety contributes characteristic signals, including the methylene protons adjacent to bromine, which typically appear as a singlet around 4.1 parts per million. The amide proton generates a broad signal in the 5.5-7.0 parts per million region, often exhibiting temperature-dependent behavior due to hydrogen bonding interactions and exchange phenomena.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acetamide group appearing in the 165-170 parts per million region. The aromatic carbons generate signals between 110-160 parts per million, with the carbon bearing the allyloxy substituent appearing at characteristic chemical shifts that confirm the substitution pattern. The allyloxy carbons produce distinct signals, with the methylene carbon adjacent to oxygen typically appearing around 69 parts per million and the alkene carbons generating signals in the 115-135 parts per million region.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The acetamide carbonyl stretch appears as a strong absorption around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretches generate multiple bands in the 1450-1600 wavenumber region. The allyloxy ether linkage contributes characteristic carbon-oxygen stretching vibrations around 1050-1300 wavenumbers, and the terminal alkene demonstrates characteristic carbon-hydrogen stretching around 3000-3100 wavenumbers.
Ultraviolet-visible spectroscopy provides information about electronic transitions within the aromatic system and conjugated portions of the molecule. The aromatic ring system generates characteristic absorption bands in the 250-280 nanometer region, with fine structure depending on substitution patterns and electronic effects. The presence of the electron-withdrawing acetamide group and electron-donating allyloxy group creates subtle shifts in absorption maxima that can be used for identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information for molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 270/272, displaying the characteristic isotope pattern associated with bromine-containing compounds, where the peak at mass 272 represents approximately one-third the intensity of the peak at mass 270 due to the natural abundance of bromine-81 versus bromine-79.
Primary fragmentation pathways involve loss of the bromine atom, generating a significant fragment ion at mass-to-charge ratio 191. This fragmentation represents a common pathway for bromoacetamide compounds and provides strong evidence for the presence of the carbon-bromine bond. Secondary fragmentation involves loss of the acetamide side chain, producing fragments centered around the substituted benzene ring system.
The allyloxy substituent undergoes characteristic fragmentation through cleavage of the ether linkage, generating fragments at mass-to-charge ratios corresponding to the phenol derivative and the allyl cation. Loss of the propene unit from the allyloxy group produces a fragment ion that retains the phenolic acetamide core structure, providing additional confirmation of the molecular architecture.
Collision-induced dissociation experiments reveal detailed fragmentation mechanisms that support the proposed structure. The acetamide carbonyl group demonstrates characteristic behavior under high-energy conditions, with fragmentation patterns consistent with amide bond cleavage and rearrangement reactions. The aromatic ring system remains relatively stable under standard ionization conditions, serving as a stable core around which other fragmentations occur.
Properties
IUPAC Name |
2-bromo-N-(3-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZUIHTHYJTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Allyloxy)phenyl]-2-bromoacetamide is a synthetic compound that has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. With a molecular formula of and a molecular weight of approximately 270.12 g/mol, this compound exhibits properties that may be beneficial in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Physical Characteristics
- Appearance : Pale yellow powder
- Melting Point : 117 - 121 °C
- Boiling Point : 263 - 265 °C
- Solubility : Low solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform.
Structural Comparison
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H12BrNO2 | Contains allyloxy group; significant biological activity |
| N-[4-(Allyloxy)phenyl]-2-bromoacetamide | C11H12BrNO2 | Variation in allyloxy position; similar activity |
| N-(4-Hydroxyphenyl)-2-bromoacetamide | C11H12BrNO2 | Hydroxyl group instead of allyloxy; differing effects |
Biological Activity
This compound exhibits a range of biological activities that suggest potential therapeutic applications. Key findings include:
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and survival. In vitro studies have shown promising results against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.
Anti-inflammatory Effects
The compound has been observed to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its effects involves interactions with cellular targets, particularly through electrophilic modifications of thiol groups in proteins. This reactivity can lead to alterations in protein function, influencing cellular signaling pathways related to inflammation and cancer progression .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM in MCF-7 cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, this compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent. The compound's ability to inhibit NF-κB activation was identified as a key mechanism underlying its effects.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H12BrNO2
- Molecular Weight : 270.12 g/mol
- Physical State : Pale yellow powder
- Melting Point : 117–121°C
- Solubility : Low solubility in water; soluble in organic solvents like ethanol and acetone.
Structural Characteristics
The compound contains a bromoacetamide moiety, which acts as an electrophile capable of forming covalent bonds with nucleophilic sites in proteins, particularly thiol groups in cysteine residues. This reactivity is crucial for its biological activity, influencing various cellular mechanisms.
Anti-inflammatory Research
N-[3-(Allyloxy)phenyl]-2-bromoacetamide has shown significant potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines has been documented in various studies.
Case Study: In Vivo Inflammation Model
In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This study highlights its potential utility in treating inflammatory diseases.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammation | ELISA for Cytokine Levels | Decreased TNF-alpha and IL-6 levels in treated models |
Anticancer Applications
The anticancer properties of this compound are notable, particularly its ability to induce apoptosis in cancer cells.
Case Study: In Vitro Studies on Cancer Cells
Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anticancer | Induction of apoptosis |
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress—a factor implicated in various diseases.
Research Findings
Using DPPH radical scavenging assays, this compound showed a dose-dependent increase in radical scavenging activity, suggesting its potential use as an antioxidant agent.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Oxidative Stress | DPPH Radical Scavenging Assays | Dose-dependent increase in radical scavenging activity |
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
| Activity Type | Mechanism/Effect |
|---|---|
| Anti-inflammatory | Inhibition of cytokine production |
| Anticancer | Induction of apoptosis |
| Antioxidant | Scavenging free radicals |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 2-bromoacetamide group is highly electrophilic, facilitating nucleophilic substitution (SN2) under basic conditions.
Key Findings:
-
Ammonolysis produces 2-aminoacetamide derivatives when treated with ammonia or primary amines (e.g., methylamine) in ethanol at 60°C .
-
Thiol Substitution reacts with thiophenol in dimethylformamide (DMF) to yield sulfur-containing analogs .
Reaction Table:
Elimination Reactions
Under strongly basic conditions (e.g., K₂CO₃ in acetone), the bromoacetamide group undergoes dehydrohalogenation to form acrylamide derivatives .
Mechanism :
-
Base abstracts the α-hydrogen adjacent to the bromine.
-
Elimination of HBr generates a double bond.
Example:
Cycloaddition Reactions
The allyloxy moiety participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to form heterocycles .
Case Study:
-
With Nitrile Oxides : Forms isoxazoline derivatives regioselectively (Scheme 1).
Table: Cycloaddition Partners and Products
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhCNO | CH₂Cl₂, RT | 5-(3-Allyloxyphenyl)-3-phenylisoxazoline | 75% | |
| CH₂=CHCH₂N₃ | Toluene, 80°C | Triazoline adduct | 63% |
Cross-Coupling Reactions
The bromoacetamide group engages in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for biaryl synthesis .
Example:
-
Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ yields N-[3-(allyloxy)phenyl]-2-phenylacetamide (87% yield) .
Optimized Conditions:
Functionalization via Allyloxy Group
The allyloxy substituent undergoes oxidation or isomerization:
-
Epoxidation : Using m-CPBA in CH₂Cl₂ forms an epoxide (65% yield) .
-
Isomerization : Catalyzed by Grubbs’ catalyst to form propenyl derivatives .
Biological Activity Correlations
Derivatives of N-[3-(allyloxy)phenyl]-2-bromoacetamide exhibit:
Comparison with Similar Compounds
Key Observations :
- The allyloxy group in the target compound may offer intermediate lipophilicity compared to hexyloxy (more hydrophobic) or methoxy (less bulky) substituents.
Key Observations :
Key Observations :
- The bromoacetamide group’s alkylating capability is critical in radiochemistry and enzyme inhibition .
- Substituents like methoxy or allyloxy influence target selectivity (e.g., fungal virulence factors vs. nucleic acids) .
Physical Properties
Comparative data for selected analogs:
Preparation Methods
Preparation via Acylation of 3-(Allyloxy)aniline
This method is the most commonly employed due to its simplicity and efficiency.
- Starting materials: 3-(allyloxy)aniline and bromoacetyl bromide.
- Reaction conditions: The reaction is carried out in an inert solvent such as dichloromethane or acetone.
- Base: Triethylamine or a similar organic base is used to neutralize the hydrogen bromide generated during the reaction.
- Temperature: The reaction temperature is maintained between 0–5 °C to control the exothermic nature of the acylation.
- Work-up: After completion, the reaction mixture is washed to remove salts and impurities, followed by purification via silica gel column chromatography.
$$
\text{3-(Allyloxy)aniline} + \text{Bromoacetyl bromide} \xrightarrow[\text{0–5 °C}]{\text{Base}} \text{N-[3-(Allyloxy)phenyl]-2-bromoacetamide}
$$
- This method typically provides high yields (often above 70–80%) with high purity after chromatographic purification.
- The product is isolated as a pale yellow powder with melting points reported in the range of 117–121 °C.
Multi-Step Synthesis Starting from 2-Allylphenol
An alternative, more elaborate route involves the synthesis of a brominated and allyloxy-substituted aniline precursor, which is then converted to the target compound.
| Step Number | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nitration | 2-Allylphenol | Sulfonitric mixture (HNO₃/H₂SO₄), 0 °C, 30 min | 2-Allyl-6-nitrophenol | 15 |
| 2 | Selective Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS), CH₂Cl₂, RT, 2 h | 2-Allyl-4-bromo-6-nitrophenol | 72 |
| 3 | Allylation (Ether Formation) | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃, acetone, reflux, 1 h | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |
| 4 | Nitro Group Reduction | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl, EtOH/H₂O, reflux, 1 h | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98 |
- The final aniline derivative can then be acylated with bromoacetyl bromide to afford the target compound, this compound.
- This multi-step synthesis allows for precise control over the substitution pattern on the aromatic ring.
- The overall process yields high purity intermediates after silica gel chromatography.
- The initial nitration step has a relatively low yield (15%), but subsequent steps proceed with good to excellent yields (72–98%).
General Procedure for Acylation to Form this compound
A generalized protocol based on literature procedures is as follows:
| Step | Description | Details |
|---|---|---|
| 1 | Dissolution of 3-(allyloxy)aniline | Dissolve in dry dichloromethane or acetone at 0 °C |
| 2 | Addition of base | Add triethylamine (1.1 equiv) to neutralize HBr |
| 3 | Slow addition of bromoacetyl bromide | Add dropwise at 0–5 °C under stirring |
| 4 | Stirring and reaction monitoring | Stir for 1–2 hours; monitor by TLC |
| 5 | Work-up | Wash with water, dilute acid/base washes to remove impurities |
| 6 | Purification | Purify by silica gel chromatography using hexanes/ethyl acetate mixtures |
| 7 | Drying and characterization | Dry under vacuum; confirm structure by NMR, MS, IR |
Analytical and Characterization Data
The synthesized this compound is characterized by:
| Characteristic | Data |
|---|---|
| Appearance | Pale yellow powder |
| Melting Point | 117–121 °C |
| Molecular Weight | 270.12 g/mol |
| Solubility | Low in water; soluble in ethanol, acetone, chloroform |
| NMR Spectra | Characteristic signals for allyloxy and bromoacetamide groups |
| Mass Spectrometry | Molecular ion peak consistent with C11H12BrNO2 |
| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), aromatic C-H, and allyl C=C stretches |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 3-(Allyloxy)aniline + bromoacetyl bromide | Triethylamine, 0–5 °C, inert solvent | Simple, high yield, straightforward | Requires availability of 3-(allyloxy)aniline |
| Multi-Step Synthesis from 2-Allylphenol | 2-Allylphenol → nitration → bromination → allylation → reduction | HNO₃/H₂SO₄, NBS, allyl bromide, Zn/NH₄Cl | Allows precise substitution pattern control | More steps, lower overall yield, longer time |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-[3-(Allyloxy)phenyl]-2-bromoacetamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 3-(allyloxy)aniline with 2-bromoacetyl bromide under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the bromoacetyl group.
- Maintaining low temperatures (0–5°C) during the reaction to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the bromoacetamide moiety be characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The allyloxy group shows characteristic resonances (δ ~4.5–5.5 ppm for allyl protons; δ ~70 ppm for the oxygen-linked carbon). The bromoacetamide carbonyl appears at δ ~165–170 ppm in ¹³C NMR.
- FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹) and C-Br (~550–650 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 298.02 for C₁₁H₁₁BrNO₂) .
Q. What precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation.
- Avoid exposure to moisture to prevent hydrolysis of the bromo group.
- Work in a fume hood to mitigate inhalation risks, as brominated compounds may release toxic fumes .
Advanced Research Questions
Q. How does the allyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The allyloxy group acts as a directing group in metal-catalyzed reactions. For example:
- Palladium-catalyzed coupling : The allyloxy moiety stabilizes intermediates in Suzuki-Miyaura reactions, enabling aryl-boron coupling at the bromo site.
- Photochemical studies : Allyloxy groups can participate in [2+2] cycloadditions under UV light, altering reactivity pathways. Optimize solvent polarity (e.g., THF vs. DMF) to control regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for bromoacetamide derivatives?
- Methodological Answer :
- Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish specific activity from cytotoxicity.
- Structural analogs : Compare this compound with derivatives lacking the allyloxy group to isolate functional contributions.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases or GPCRs .
Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biomolecules?
- Methodological Answer :
- Co-crystallization : Mix the compound with target enzymes (e.g., carbonic anhydrase) in a 1:1 molar ratio and use vapor diffusion (e.g., hanging drop method) for crystal growth.
- Data collection : Resolve the bromine atom’s electron density using synchrotron radiation (λ = 0.9–1.0 Å). Refinement software (e.g., PHENIX) can model halogen-bonding interactions critical for activity .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model hydrolysis pathways of the bromoacetamide group at different pH levels (e.g., B3LYP/6-31G* basis set).
- pKa estimation : Tools like MarvinSketch predict protonation states influencing reactivity. The allyloxy group’s electron-donating effect raises the pKa of the amide nitrogen, enhancing stability in acidic media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
